molecular formula C19H13N3OS B2785855 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide CAS No. 1251706-30-5

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide

Cat. No.: B2785855
CAS No.: 1251706-30-5
M. Wt: 331.39
InChI Key: YYHOAWOYAUIVRS-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide is a complex organic compound that features a unique structure combining a thiazole ring with a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide typically involves the reaction of 4,5-dihydroacenaphtho[5,4-d]thiazole with picolinic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the picolinamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of reduced thiazole derivatives.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide
  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide
  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide is unique due to its specific combination of a thiazole ring and a picolinamide moiety. This structural feature may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-18(14-6-1-2-9-20-14)22-19-21-17-13-5-3-4-11-7-8-12(16(11)13)10-15(17)24-19/h1-6,9-10H,7-8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHOAWOYAUIVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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